An In-depth Technical Guide to 4-(Dichloromethylsilyl)butanenitrile: Physicochemical Properties and Applications
An In-depth Technical Guide to 4-(Dichloromethylsilyl)butanenitrile: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(dichloromethylsilyl)butanenitrile. This bifunctional organosilane, featuring both a reactive dichlorosilyl group and a versatile nitrile functionality, holds promise as a valuable intermediate in various fields, including materials science and drug development.
Core Physicochemical Properties
While specific experimental data for 4-(dichloromethylsilyl)butanenitrile is not extensively reported in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(Dichloromethylsilyl)butanenitrile
| Property | Value | Source/Basis |
| IUPAC Name | 4-[dichloro(methyl)silyl]butanenitrile | PubChem[1] |
| Synonyms | (3-Cyanopropyl)methyldichlorosilane, 3-Cyanopropyldichloromethylsilane | PubChem[1] |
| CAS Number | 1190-16-5 | PubChem[1] |
| Molecular Formula | C5H9Cl2NSi | PubChem[1] |
| Molecular Weight | 182.12 g/mol | PubChem[1] |
| Boiling Point | Estimated >200 °C at 760 mmHg | Inferred from related compounds |
| Density | Estimated 1.1 - 1.2 g/cm³ | Inferred from related compounds |
| Refractive Index | Estimated 1.46 - 1.47 | Inferred from related compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., toluene, THF, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General organosilane reactivity |
Synthesis and Experimental Protocols
The most probable and industrially relevant synthetic route to 4-(dichloromethylsilyl)butanenitrile is the platinum-catalyzed hydrosilylation of allyl cyanide with dichloromethylsilane. This reaction forms a stable silicon-carbon bond.
Experimental Protocol: Synthesis via Hydrosilylation
Materials:
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Allyl cyanide (3-butenenitrile)
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Dichloromethylsilane
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Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
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Anhydrous, inhibitor-free toluene
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. The system is purged with argon or nitrogen to ensure anhydrous conditions.
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Charging the Reactor: Dichloromethylsilane and anhydrous toluene are charged into the flask. A small amount of a platinum catalyst (typically in the ppm range relative to the silane) is added.
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Addition of Allyl Cyanide: Allyl cyanide is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific reaction temperature (e.g., 60-80 °C).
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Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.
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Work-up and Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Diagram 1: Synthetic Workflow for 4-(dichloromethylsilyl)butanenitrile
Caption: A typical workflow for the synthesis and purification of 4-(dichloromethylsilyl)butanenitrile.
Reactivity and Applications in Drug Development
The bifunctional nature of 4-(dichloromethylsilyl)butanenitrile makes it a versatile chemical building block.[2] The dichlorosilyl group is highly reactive towards nucleophiles, such as water or alcohols, leading to the formation of siloxanes or alkoxysilanes. This reactivity is key to its use in surface modification and as a coupling agent. The nitrile group can be transformed into various other functionalities, such as amines or carboxylic acids, providing further avenues for chemical modification.
While not a therapeutic agent itself, its dual functionality makes it a candidate for use as a linker or surface modification agent in drug delivery systems.[3][4] Organofunctional silanes are employed to couple inorganic materials (like silica nanoparticles) with organic molecules (like drugs or targeting ligands).[4]
Potential Applications:
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Surface Functionalization of Nanoparticles: The dichlorosilyl group can be used to anchor the molecule to the surface of hydroxyl-rich nanoparticles (e.g., silica, titania). The nitrile "tail" can then be chemically modified to attach drug molecules, targeting moieties, or polymers like polyethylene glycol (PEG) to enhance biocompatibility.
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Formation of Self-Assembled Monolayers (SAMs): This compound can be used to form SAMs on various substrates, with the nitrile groups exposed for further chemical reactions.
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Precursor for Sila-substituted Drug Analogues: The core structure could be incorporated into known drug molecules to study the effects of silicon substitution on their biological activity and pharmacokinetic properties. The introduction of silicon into organic molecules can sometimes lead to improved metabolic stability and potency.
Diagram 2: Role as a Bifunctional Linker in a Drug Delivery System
Caption: Conceptual diagram of 4-(dichloromethylsilyl)butanenitrile acting as a linker.
Analytical Characterization
A combination of spectroscopic techniques would be employed to confirm the structure and purity of 4-(dichloromethylsilyl)butanenitrile.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on silicon, and the three methylene groups of the butyl chain. The chemical shifts would be influenced by the electronegative chlorine atoms and the nitrile group. |
| ¹³C NMR | Resonances for the methyl carbon, the three methylene carbons, and the nitrile carbon. |
| FT-IR | Characteristic absorption bands for C≡N stretching (around 2240-2260 cm⁻¹), Si-Cl stretching, and C-H stretching. |
| GC-MS | A distinct peak in the gas chromatogram with a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and chloro groups. |
References
- 1. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanenitrile, 4-(dichloromethylsilyl)- | 1190-16-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
